
3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one (DCMMP) is an organochlorine compound that has been studied for its potential applications in scientific research, as well as for its biochemical and physiological effects. DCMMP has been found to have a wide range of effects, from inhibiting the growth of cancer cells to being used as an insecticide.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. It has been found to have a wide range of effects, including inhibition of the growth of cancer cells, inhibition of the growth of gram-positive and gram-negative bacteria, and acting as an insecticide. This compound has also been studied for its potential use as a fungicide, herbicide, and nematicide.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one is not fully understood. However, it is believed that this compound acts on a variety of biochemical and physiological pathways. It is thought to act on the nervous system, by inhibiting the release of neurotransmitters, and on the immune system, by inhibiting the production of inflammatory mediators. This compound has also been found to inhibit the activity of enzymes involved in the metabolism of lipids.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, inhibit the growth of gram-positive and gram-negative bacteria, and act as an insecticide. This compound has also been found to have an effect on the nervous system, by inhibiting the release of neurotransmitters, and on the immune system, by inhibiting the production of inflammatory mediators. This compound has also been found to inhibit the activity of enzymes involved in the metabolism of lipids.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has a number of advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, this compound does have some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. It is also not very stable in organic solvents, making it difficult to use in organic synthesis.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one. Further research could be done to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Research could also be done to identify new applications for this compound, such as its potential use as an insecticide, fungicide, herbicide, or nematicide. Additionally, research could be done to identify methods for improving the solubility and stability of this compound in various solvents, as well as methods for synthesizing this compound more efficiently. Finally, research could be done to identify potential toxicity issues associated with this compound.
Synthesemethoden
3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one can be synthesized from 2,4-dichlorophenol and 3-methylphenylpropene. In the first step, the 2,4-dichlorophenol is reacted with sodium hydroxide, which produces sodium salt of 2,4-dichlorophenol. In the second step, the sodium salt of 2,4-dichlorophenol is reacted with 3-methylphenylpropene, which produces this compound.
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-3-2-4-13(9-11)16(19)8-6-12-5-7-14(17)10-15(12)18/h2-10H,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQRERAKPYKCFN-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

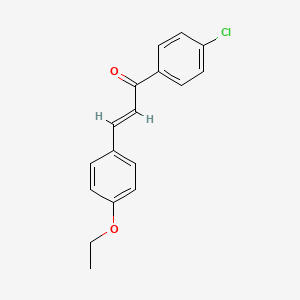
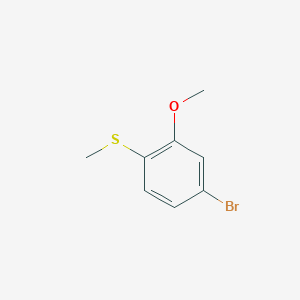
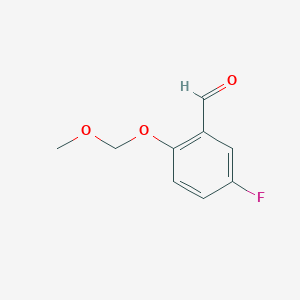

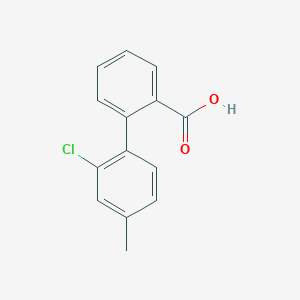
![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B6328563.png)
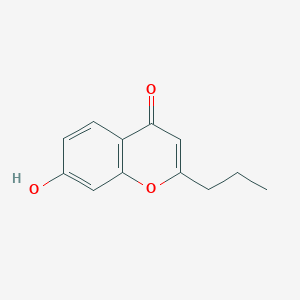





![3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6328636.png)
